

# An In-Depth Technical Guide to the Reactivity of Weinreb Amides with Organometallics

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## Compound of Interest

Compound Name: Weinreb Linker

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## Introduction: The Advent of a Reliable Ketone Synthesis

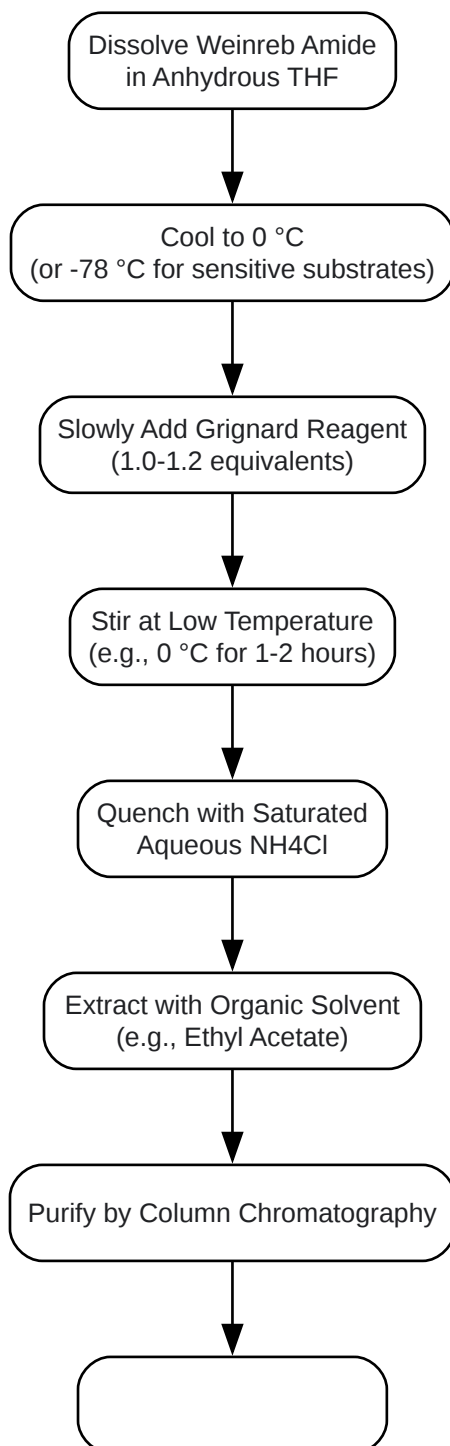
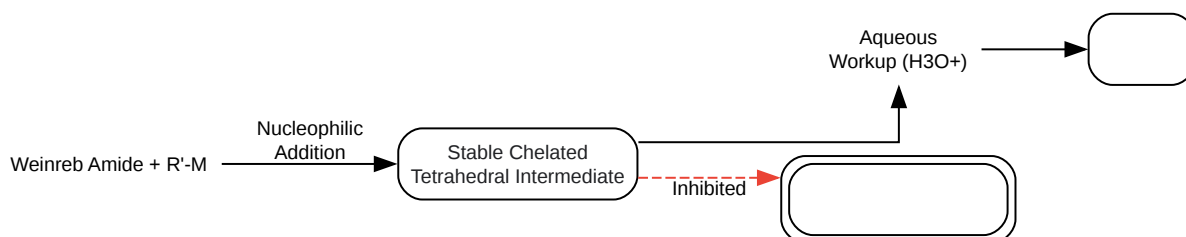
In the realm of organic synthesis, the formation of carbon-carbon bonds to construct ketones is a fundamental transformation. However, traditional methods involving the reaction of organometallic reagents with common acylating agents like esters or acid chlorides are often plagued by a significant side reaction: over-addition.<sup>[1][2][3]</sup> This occurs because the ketone product is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol.<sup>[2]</sup> This lack of selectivity necessitates careful control of stoichiometry and reaction conditions, often with limited success.

In 1981, Steven M. Weinreb and Steven Nahm reported a groundbreaking solution to this long-standing problem: the use of N-methoxy-N-methylamides, now ubiquitously known as Weinreb amides.<sup>[1][3]</sup> This innovative approach provides a robust and highly selective method for the synthesis of ketones and aldehydes from a variety of carboxylic acid derivatives.<sup>[1][4][5][6]</sup> The key to the success of the Weinreb amide lies in its unique ability to form a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent, effectively preventing the problematic over-addition.<sup>[4][5][6][7][8][9][10]</sup> This guide will provide an in-depth exploration of the reactivity of Weinreb amides with organometallics, delving into the mechanistic underpinnings, practical considerations, and broad synthetic utility of this indispensable tool in modern organic chemistry.

## The Mechanistic Cornerstone: Chelation-Stabilized Tetrahedral Intermediate

The remarkable selectivity of the Weinreb ketone synthesis is attributed to the formation of a stable five-membered cyclic intermediate.<sup>[6][7][8][9]</sup> When an organometallic reagent (such as a Grignard or organolithium reagent) adds to the carbonyl carbon of the Weinreb amide, a tetrahedral intermediate is formed.<sup>[1][5]</sup> Unlike the analogous intermediate in reactions with esters or acid chlorides, this species is stabilized by chelation between the metal cation (e.g.,  $\text{MgX}^+$  or  $\text{Li}^+$ ) and both the newly formed oxyanion and the nitrogen-bound methoxy group.<sup>[1][11]</sup>

This chelation effectively sequesters the intermediate, rendering it stable at low temperatures and preventing its collapse to the ketone until a deliberate aqueous workup.<sup>[1][4]</sup> This stability is the crucial factor that inhibits a second nucleophilic addition.<sup>[10]</sup> The acidic workup then hydrolyzes the chelate, liberating the desired ketone in high yield.<sup>[5][11]</sup>



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